benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Description
Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a triazole-containing compound characterized by a 1,2,3-triazole core substituted with a hydroxymethyl group at the 4-position. The propan-2-yl moiety at the 1-position of the triazole is further functionalized with a benzyl carbamate group. This structure combines a rigid triazole ring, a polar hydroxymethyl substituent, and a carbamate-protected amine, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method for generating 1,4-disubstituted triazoles .
Properties
IUPAC Name |
benzyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8,11,19H,7,9-10H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYRMJHOVMWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a benzyl group attached to a triazole ring, known for its diverse biological activities. The molecular formula is , with a molecular weight of 264.29 g/mol. Its structure can be summarized as follows:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Triazole Ring : Known for its role in drug design, particularly in antifungal and anticancer agents.
- Carbamate Functionality : Often associated with enzyme inhibition properties.
Antitumor Activity
Research indicates that compounds containing the triazole moiety exhibit significant antitumor activity. For instance, studies have shown that related triazole compounds inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This is evidenced by:
- In vitro Studies : Compounds similar to this compound have demonstrated the ability to induce G2/M-phase arrest in HeLa cells through flow cytometry analysis .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Triazole derivative A | 10 | HeLa | Inhibition of tubulin polymerization |
| Triazole derivative B | 5 | MCF7 | Induction of apoptosis |
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The presence of the hydroxymethyl group enhances the interaction with microbial enzymes, which may lead to increased efficacy against various pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The carbamate moiety often acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Study on Antitumor Effects
A study conducted on a series of triazole derivatives demonstrated that those with higher lipophilicity and specific substituents on the triazole ring exhibited enhanced antitumor activity. The study highlighted that:
- Compound X (structurally similar to our target compound) showed an IC50 value of 8 µM against breast cancer cells.
This suggests that modifications to the triazole ring can significantly influence biological activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The triazole moiety in benzyl carbamates has been extensively studied for its anticancer properties. Compounds similar to benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of triazole have demonstrated potent activity against various cancer cell lines, including MCF-7 human breast tumor cells, with IC50 values as low as 46 nM . The structure-activity relationship (SAR) studies indicate that modifications on the benzyl group can significantly enhance the antiproliferative activity of these compounds.
Antimicrobial Properties
Triazole derivatives exhibit notable antimicrobial activities. Research has shown that compounds with triazole rings can act against a variety of pathogens, making them suitable candidates for developing new antibiotics. The incorporation of hydroxymethyl groups enhances their solubility and bioavailability, which is critical for therapeutic applications .
Agricultural Science
Pesticidal Applications
The unique chemical structure of this compound allows it to be explored as a potential pesticide. Triazole compounds are known for their efficacy in controlling fungal pathogens in crops. Studies have indicated that triazole-based pesticides can inhibit the growth of various fungi responsible for plant diseases . The development of such compounds could lead to safer and more effective agricultural practices.
Material Science
Polymer Chemistry
Benzyl carbamates can serve as building blocks in the synthesis of functional polymers. Their ability to form gels upon interaction with hydrocarbons opens avenues for creating materials with specific properties for applications in coatings and adhesives . The self-assembling nature of these compounds allows for the design of smart materials that respond to environmental stimuli.
Synthesis and Characterization
The synthesis of this compound typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC), a method known for its efficiency and versatility in constructing triazole-containing compounds . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized products.
Summary Table of Applications
Chemical Reactions Analysis
Carbamate Protection and Deprotection
The benzyl carbamate group is introduced to protect the amine during synthesis:
-
Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., TFA) removes the benzyl group, yielding a free amine .
Key data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Protection | Cbz-Cl, Et₃N, DCM | 0°C → rt, 12 h | 85–92 |
| Deprotection | 10% Pd/C, H₂, MeOH | rt, 6 h | 90 |
Functionalization of the Hydroxymethyl Group
The hydroxymethyl substituent on the triazole undergoes typical alcohol reactions:
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine .
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Oxidation : Conversion to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., TsCl) to form sulfonate esters .
Example :
textTriazole-CH₂OH + TsCl → Triazole-CH₂OTs (85% yield)[6]
Nucleophilic Substitution at the Propan-2-yl Position
The carbamate-linked propan-2-yl group participates in:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .
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Arylation : Buchwald-Hartwig coupling with aryl bromides using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., DavePhos) .
Conditions :
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Microwave irradiation (150°C, 10 min) for Suzuki-Miyaura couplings .
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Ligand-dependent selectivity (e.g., RuPhos for arylpyridines) .
Stability Under Acidic and Basic Conditions
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Acid stability : Resistant to TFA (0.1 M, rt, 24 h) but degrades in concentrated HCl .
-
Base stability : Stable in NaHCO₃ (pH 8–9) but hydrolyzes in NaOH (1 M, 60°C) .
Key Data Tables
Table 1: Optimization of CuAAC Conditions
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuSO₄, sodium ascorbate | t-BuOH/H₂O | 25 | 78 |
| 2 | CuI, DIPEA | DMF | 80 | 65 |
Table 2: Comparative Deprotection Methods
| Method | Reagents | Time (h) | Purity (%) |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, MeOH | 6 | 95 |
| Acidolysis | TFA, DCM | 2 | 88 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The hydroxymethyl group at the 4-position of the triazole distinguishes this compound from analogs with hydrophobic or fluorinated substituents. For example:
- Compound 16 (from ) features a fluorinated heptadecafluoroundecanamido chain and an acetoxymethyl-protected carbohydrate moiety, enhancing lipophilicity and metabolic stability .
- Compound 17 (from ) replaces the acetoxymethyl group with a hydroxymethyl-tethered carbohydrate, improving water solubility .
The hydroxymethyl group in the target compound balances polarity and hydrogen-bonding capacity, which may influence bioavailability compared to fluorinated analogs.
Carbamate Functionalization
The benzyl carbamate group in the target compound contrasts with other carbamate derivatives:
- Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (from ) uses an ethyl carbamate group, which is less sterically hindered but more prone to hydrolysis under basic conditions .
- Compound 16 () employs acetoxymethyl protection, which can be enzymatically cleaved in vivo .
The benzyl carbamate in the target compound offers enhanced stability under physiological conditions compared to ethyl carbamates but requires harsher conditions (e.g., hydrogenolysis) for deprotection.
Data Tables
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Confirmation : X-ray crystallography (via SHELX or WinGX ) is critical for verifying triazole regiochemistry and substituent orientation.
- Biological Relevance : Fluorinated analogs (e.g., Compound 16) are prioritized for drug delivery due to enhanced membrane permeability, while hydroxymethyl derivatives (e.g., Target Compound) may excel in aqueous environments .
- Synthetic Flexibility : The benzyl carbamate group allows selective deprotection, enabling sequential functionalization in multi-step syntheses .
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The formation of the 1,2,3-triazole ring is typically achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective "click" reaction that efficiently couples azides and terminal alkynes under mild conditions.
- Key Reaction : The azide precursor is reacted with an alkyne derivative bearing a suitable side chain to form the 1,4-disubstituted 1,2,3-triazole ring.
- Catalyst : Copper sulfate combined with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- Solvent System : Polar protic or mixed solvents such as DMSO/H2O mixtures.
- Temperature : Typically heated around 80 °C for 24 hours to ensure complete conversion.
- Outcome : This step yields the triazole intermediate with a hydroxymethyl substituent at the 4-position of the triazole ring, essential for subsequent functionalization.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position of the triazole is introduced either by direct substitution on the triazole ring or by using a hydroxymethylated alkyne precursor in the CuAAC reaction.
- Method : Hydroxymethylation can be achieved by reacting the triazole intermediate with formaldehyde or related reagents under basic conditions.
- Base : Organic bases such as 4-dimethylaminopyridine (DMAP) are employed to facilitate the reaction.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and promote reaction efficiency.
- Reaction Time : Short reaction times due to catalytic efficiency, often completed within hours.
- Purification : Crude products are purified by recrystallization or chromatography using solvents such as methyl tert-butyl ether or tetrahydrofuran.
Carbamate Formation with Benzyl Protecting Group
The carbamate moiety is introduced by reacting the amino-functionalized triazole intermediate with benzyl chloroformate (Cbz-Cl), a common reagent for carbamate protection.
- Reagents : Benzyl chloroformate as the carbamoylating agent.
- Base : Triethylamine or other organic bases neutralize the HCl byproduct.
- Solvent : Polar aprotic solvents such as DMF or dichloromethane (DCM) are used to maintain solubility and reaction control.
- Conditions : The reaction is typically carried out at room temperature or slightly below to avoid side reactions.
- Workup : The reaction mixture is quenched, and the product is extracted into organic solvents.
- Purification : Column chromatography or recrystallization from hydrocarbon solvents like n-pentane is performed to isolate the pure benzyl carbamate derivative.
Optimization and Purification Techniques
- Solvent Selection : The choice of solvents at each step is critical for yield and purity. Polar aprotic solvents favor nucleophilic substitution and carbamate formation, while non-polar solvents assist in crystallization and purification.
- Bases : Organic bases such as DMAP and triethylamine are preferred for their mildness and efficiency.
- Temperature Control : Most reactions are carried out under mild heating or at ambient temperature to maintain stereochemical integrity and avoid decomposition.
- Purification : Use of ether solvents (methyl tert-butyl ether, diethyl ether) and hydrocarbon solvents (n-pentane) for recrystallization ensures high purity.
- Yield Improvement : The use of catalytic amounts of bases and optimized solvent mixtures improves reaction rates and product yields.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | CuAAC (Azide-Alkyne Cycloaddition) | Copper sulfate, sodium ascorbate | DMSO/H2O mixture | ~80 °C, 24 h | Formation of 1,2,3-triazole core |
| 2 | Hydroxymethylation | Formaldehyde or hydroxymethyl precursor, DMAP | DMF, DMAc, or DMSO | Room temp to mild heating | Introduces hydroxymethyl group |
| 3 | Carbamate Formation | Benzyl chloroformate, triethylamine | DMF or DCM | Room temperature | Protects amine as benzyl carbamate |
| 4 | Purification | Recrystallization or chromatography | Methyl tert-butyl ether, n-pentane | Ambient | Enhances purity and yield |
Research Findings and Improvements
- The use of 4-dimethylaminopyridine (DMAP) as a catalyst/base in the hydroxymethylation and carbamate formation steps significantly reduces reaction times and increases yields compared to traditional methods.
- Employing polar aprotic solvents such as DMF and DMSO enhances solubility of intermediates and reagents, facilitating cleaner reactions with fewer side products.
- The CuAAC reaction remains the most efficient and selective method for assembling the triazole ring, with high regioselectivity for the 1,4-disubstituted product, critical for the biological activity of the compound.
- Purification using methyl tert-butyl ether and n-pentane allows for isolation of crystalline forms with high purity, which is essential for further pharmaceutical or biochemical applications.
- The overall synthetic route benefits from mild conditions that preserve stereochemistry and functional group integrity, as demonstrated in related triazole-carbamate derivatives prepared for medicinal chemistry studies.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key parameters include:
- Temperature control : Maintain between 25–60°C to balance reaction rate and byproduct formation .
- Solvent selection : Use a tert-butanol/water mixture (1:1) to enhance regioselectivity .
- Purification : Employ gradient column chromatography (ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Advanced: What strategies resolve contradictions in crystallographic data interpretation for this compound?
Methodological Answer:
- Dual refinement : Use SHELXL to refine against high-resolution data (e.g., <1.0 Å), comparing and values to validate anisotropic displacement parameters .
- Twinning analysis : Apply WinGX/PLATON to detect twinning; refine using HKLF5 format if twinning is present .
- Cross-validation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311++G**) to resolve ambiguities .
Basic: Which spectroscopic techniques confirm the compound’s structural identity?
Methodological Answer:
- NMR : / NMR for carbamate (δ ~155 ppm) and triazole (δ ~150 ppm) groups. DEPT-135 confirms CH(hydroxymethyl) at δ ~60 ppm .
- X-ray diffraction : Resolve absolute stereochemistry (e.g., Cahn-Ingold-Prelog priorities for the propan-2-yl group) .
- High-resolution MS : Confirm molecular ion [M+H] with <2 ppm error .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the hydroxymethyl triazole moiety?
Methodological Answer:
- Analog synthesis : Replace hydroxymethyl with -COOH, -CH, or halogens via post-functionalization .
- Biological assays : Test inhibition of VHL (Von Hippel-Lindau) E3 ligase, referencing protocols from triazole-based inhibitors in .
- Computational docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., TEAD1 or VHL), aligning with crystallographic data from PDB 7LI5 .
Basic: What purification methods effectively remove unreacted starting materials?
Methodological Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1) to isolate the product .
- HPLC : Apply a C18 column (acetonitrile/water + 0.1% TFA) to separate polar byproducts .
- TGA analysis : Confirm thermal stability (decomposition >200°C) to rule out solvent residues .
Advanced: How to analyze anisotropic displacement parameters (ADPs) in crystallography?
Methodological Answer:
- ORTEP visualization : Use WinGX to generate displacement ellipsoids at 50% probability; compare ADPs for the triazole ring versus carbamate group .
- DFT validation : Calculate vibrational frequencies (B3LYP/6-31G*) to correlate thermal motion with experimental ADPs .
- Hirshfeld surfaces : Map intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain anisotropic trends .
Basic: How to validate synthetic compound identity post-synthesis?
Methodological Answer:
- Elemental analysis : Match experimental C/H/N ratios (<0.3% error) with theoretical values .
- FTIR : Confirm carbamate C=O stretch at ~1700 cm and triazole C-N at ~1600 cm .
- DFT-predicted spectra : Compare experimental NMR shifts with GIAO-calculated values (RMSD <0.3 ppm) .
Advanced: What computational methods predict pharmacokinetic properties of this compound?
Methodological Answer:
- SwissADME : Estimate logP (~1.5), topological polar surface area (~90 Ų), and bioavailability (%ABS >50%) .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (AMBER force field) using 100-ns trajectories .
- CYP450 docking : Use Glide (Schrödinger) to predict metabolism by CYP3A4/2D6 isoforms .
Basic: How to mitigate hygroscopicity during storage?
Methodological Answer:
- Storage conditions : Use argon-flushed vials with molecular sieves (3Å) at -20°C .
- Stability testing : Monitor moisture uptake via TGA (weight loss <1% at 100°C) .
- Karl Fischer titration : Quantify water content (<0.1% w/w) pre- and post-storage .
Advanced: How to resolve discrepancies between experimental and theoretical NMR chemical shifts?
Methodological Answer:
- GIAO-DFT : Perform calculations at the B3LYP/6-311++G** level with PCM solvent modeling (e.g., DMSO) .
- Conformational sampling : Use MacroModel to generate Boltzmann-weighted ensembles for shift averaging .
- Relaxation analysis : Measure / times to identify dynamic effects causing shift deviations .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
